
Copanlisib
Übersicht
Beschreibung
Copanlisib ist ein selektiver Pan-Klasse-I-Phosphoinositid-3-Kinase-(PI3K)-Inhibitor mit bevorzugter Aktivität gegen die Alpha- und Delta-Isoformen. Es wird hauptsächlich zur Behandlung von rezidiviertem follikulärem Lymphom bei Erwachsenen eingesetzt, die mindestens zwei vorherige systemische Therapien erhalten haben . This compound wird unter dem Markennamen Aliqopa vertrieben und intravenös verabreicht .
Herstellungsmethoden
Die Herstellung von this compound umfasst verschiedene synthetische Routen und Reaktionsbedingungen. Eine Methode beginnt mit einer bekannten Verbindung, 2-Amino-3-methoxy-4-(3-Morpholin-4-ylpropoxy)benzonitril, und umfasst Heterocyclisierung, cyclische Kondensation, halogenierte Aminierung und Amidierung . Diese Methode ist kostengünstig, umweltfreundlich und für die industrielle Produktion geeignet . Eine andere Methode beinhaltet ähnliche Schritte, darunter Heterocyclisierung, Amidierung und Substitutions-Cyclisierung .
Vorbereitungsmethoden
The preparation of copanlisib involves several synthetic routes and reaction conditions. One method starts with a known compound, 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile, and involves heterocyclization, cyclic condensation, halogenated amination, and amidization . This method is cost-effective, environmentally friendly, and suitable for industrial production . Another method involves similar steps, including heterocyclization, amidation, and substitution-cyclization .
Analyse Chemischer Reaktionen
Phase I Metabolic Reactions
Copanlisib undergoes seven primary phase I metabolic pathways identified using human liver microsomes (HLMs) and LC-MS/MS analysis ( ):
Metabolite ID | Molecular Weight ([M+H]⁺) | Key Fragment Ions (m/z) | Metabolic Pathway | Structural Modification Site |
---|---|---|---|---|
M497a | 497 | 479, 358, 128 | Hydroxylation | 2,3-Dihydroimidazole ring |
M497b | 497 | 479, 144, 126 | α-Hydroxylation | Morpholine ring |
M495 | 495 | 142, 233, 354 | α-Oxidation | Morpholine ring |
M455 | 455 | 102, 233, 354 | Oxidative dealkylation | Morpholine ring cleavage |
M483a | 483 | 100, 128, 361 | Reduction | 2,3-Dihydroimidazole ring |
M483b | 483 | 130, 233, 354 | Oxidative dealkylation | Morpholine ring cleavage |
M499 | 499 | 128, 100, 361 | Reduction + N-oxidation | Dihydroimidazole ring and pyrimidine ring |
Key observations:
-
Morpholine ring modifications dominate via α-hydroxylation, oxidation, and cleavage.
-
Dihydroimidazole ring undergoes reduction and hydroxylation.
-
Pyrimidine ring experiences N-oxidation in tandem with dihydroimidazole reduction ( ).
Reactive Metabolites and Bioactivation Pathways
Four reactive intermediates were identified using nucleophilic trapping agents ( ):
Reactive Intermediate | Trapping Agent | Adduct Molecular Weight ([M+H]⁺) | Proposed Electrophile | Formation Mechanism |
---|---|---|---|---|
M506 | Potassium cyanide | 506 | Iminium ion | CYP-mediated oxidation → dehydration → iminium ion |
M508 | Potassium cyanide | 508 | Iminium ion | Reduction + CYP-mediated oxidation → iminium ion |
M439 | Methoxyamine | 439 | Aldehyde | Oxidative dealkylation of morpholine → aldehyde |
M512 | Methoxyamine | 512 | Aldehyde | Morpholine ring cleavage → aldehyde |
Mechanism Highlights:
-
Iminium Ion Formation :
-
Aldehyde Formation :
Enzymatic Drivers and Excretion
-
Primary Enzyme : CYP3A (>90% contribution), with minor roles for CYP1A1 (<10%) ( ).
-
Excretion :
-
Key Metabolite : M1 (5% plasma radioactivity) retains pharmacological activity comparable to this compound ( ).
Toxicological Implications
Reactive intermediates (e.g., iminium ions, aldehydes) may contribute to idiosyncratic toxicity, including:
-
Hepatotoxicity : Via covalent binding to hepatic proteins.
-
Drug-Induced Immune Reactions : Through haptenization of cellular proteins ( ).
Structural Vulnerabilities
Wissenschaftliche Forschungsanwendungen
Copanlisib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird zur Behandlung verschiedener hämatologischer Malignitäten eingesetzt, darunter follikuläres Lymphom, Marginalzonenlymphom und diffuses großzelliges B-Zell-Lymphom . This compound hat synergistische Effekte gezeigt, wenn es in B- und T-Zell-Lymphommodellen mit anderen zielgerichteten Wirkstoffen wie Venetoclax kombiniert wird . Darüber hinaus wird es auf seine potenzielle Verwendung bei der Behandlung von Endometriumkrebs, Cholangiokarzinom und Non-Hodgkin-Lymphom untersucht .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den PI3K-Signalweg hemmt, der an Zellproliferation und -überleben beteiligt ist . Es zielt hauptsächlich auf die PI3K-Alpha- und PI3K-Delta-Isoformen ab, die in malignen B-Zellen exprimiert werden . Durch die Hemmung dieser Isoformen induziert this compound den Tumorzelltod durch Apoptose und hemmt die Proliferation primärer maligner B-Zell-Linien . Zu den molekularen Zielen des Medikaments gehören die PI3K-Isoformen, die in B-Zell-Malignitäten häufig überexprimiert werden .
Wirkmechanismus
Copanlisib exerts its effects by inhibiting the PI3K signaling pathway, which is involved in cell proliferation and survival . It predominantly targets the PI3K-alpha and PI3K-delta isoforms expressed in malignant B-cells . By inhibiting these isoforms, this compound induces tumor cell death through apoptosis and inhibits the proliferation of primary malignant B cell lines . The drug’s molecular targets include the PI3K isoforms, which are often overexpressed in B-cell malignancies .
Vergleich Mit ähnlichen Verbindungen
Copanlisib wird mit anderen PI3K-Inhibitoren verglichen, wie z. B. Idelalisib, das ein PI3K-Delta-selektiver Inhibitor ist . Im Gegensatz zu Idelalisib zielt this compound auf mehrere PI3K-Isoformen ab, was ein breiteres Muster präklinischer Antitumoraktivität sowohl bei B- als auch bei T-Zell-Malignitäten bietet . Andere ähnliche Verbindungen sind Duvelisib und Umbralisib, die ebenfalls auf PI3K-Isoformen abzielen, aber unterschiedliche Selektivitätsprofile aufweisen . Die einzigartige Fähigkeit von this compound, mehrere PI3K-Isoformen zu hemmen, macht es zu einer wertvollen therapeutischen Option für die Behandlung verschiedener hämatologischer Malignitäten .
Biologische Aktivität
Copanlisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly non-Hodgkin lymphoma (NHL). Its mechanism of action, clinical efficacy, safety profile, and pharmacodynamics have been extensively studied, providing insights into its biological activity.
This compound primarily targets the p110α and p110δ isoforms of PI3K, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This inhibition results in pro-apoptotic effects and reduced tumor growth across various cancer types. The compound has shown to modulate glucose metabolism and induce changes in tumor microenvironments, further contributing to its antitumor effects .
Phase I Studies
A pivotal phase I study demonstrated that this compound exhibits robust antitumor activity in patients with relapsed or refractory NHL. Among the 57 patients treated, the maximum tolerated dose (MTD) was established at 0.8 mg/kg. Notably, 33% of patients experienced a significant reduction in tumor uptake as measured by 18FDG-PET scans . The overall response rate (ORR) was particularly promising in patients with follicular lymphoma (FL), with a complete response (CR) observed in one patient and partial responses (PRs) in several others.
Combination Therapies
Recent studies have explored this compound's efficacy in combination with other agents. For instance, a phase I trial combining this compound with venetoclax for diffuse large B-cell lymphoma (DLBCL) reported an ORR of 8% with a median overall survival (OS) of 3.5 months . Another phase II study investigated the addition of this compound to ibrutinib or acalabrutinib for chronic lymphocytic leukemia (CLL), aiming to enhance treatment responses in relapsed or refractory settings .
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events. Commonly reported side effects include:
- Hyperglycemia : Observed in approximately 52.4% of patients.
- Fatigue : Reported by 46.0% of participants.
- Hypertension : Noted in 41.3% of cases .
These side effects are generally transient and can often be managed effectively during treatment.
Pharmacodynamics and Biomarkers
Pharmacodynamic studies have indicated that this compound treatment correlates with significant changes in biomarkers associated with the PI3K pathway. For example, alterations in phosphorylated AKT (pAKT) levels were observed alongside clinical responses, suggesting that monitoring these biomarkers may help predict patient outcomes .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A patient with endometrial carcinoma exhibiting both PIK3CA and PTEN mutations achieved a CR following treatment with this compound.
- Case Study 2 : In a cohort of NHL patients, all six individuals with FL responded positively to this compound treatment, demonstrating its potential as a frontline therapy for this subtype .
Summary Table: Key Findings on this compound
Study Type | Patient Population | MTD | ORR | Common AEs |
---|---|---|---|---|
Phase I | NHL patients | 0.8 mg/kg | Varies | Hyperglycemia, Fatigue |
Phase I Combination | R/R DLBCL | N/A | 8% | Serious AEs (not treatment-related) |
Phase II | CLL patients | N/A | N/A | N/A |
Eigenschaften
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032568-63-0 | |
Record name | Copanlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.